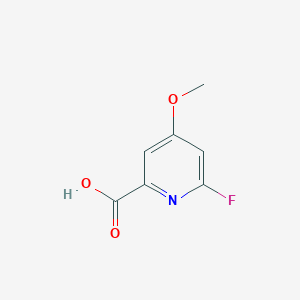
6-Fluoro-4-methoxypicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-methoxypicolinic acid is a fluorinated derivative of picolinic acid, a type of pyridinecarboxylic acid. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring. The molecular formula of this compound is C7H6FNO3, and it has a molecular weight of 171.13 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methoxypicolinic acid can be achieved through various methods. One common approach involves the fluorination of 4-methoxypicolinic acid. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methoxypicolinic acid is reacted with a fluorinated aryl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Fluoro-4-methoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 6-fluoro-4-methoxy-2-pyridinecarboxaldehyde
Reduction: Formation of 6-fluoro-4-methoxy-2-pyridinemethanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
6-Fluoro-4-methoxypicolinic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 6-Fluoro-4-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-Fluoro-6-methoxypicolinic acid: Similar structure but with the positions of the fluorine and methoxy groups reversed.
6-Fluoro-4-hydroxy-2-methylquinoline: Another fluorinated heterocycle with different functional groups and applications.
6-Methoxypyridine-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
6-Fluoro-4-methoxypicolinic acid is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups on the pyridine ring allows for versatile chemical modifications and interactions with various molecular targets .
属性
分子式 |
C7H6FNO3 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC 名称 |
6-fluoro-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) |
InChI 键 |
KXMYPUVHSAMYDB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=C1)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


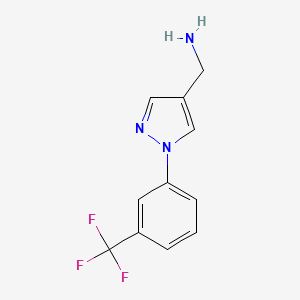

![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

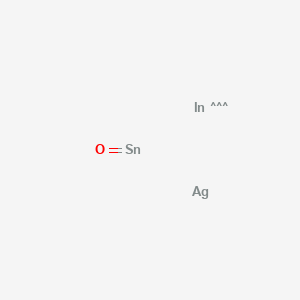
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
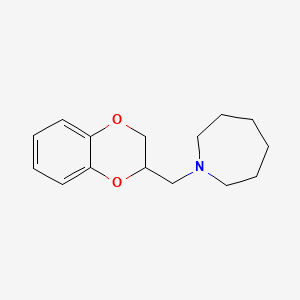
![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
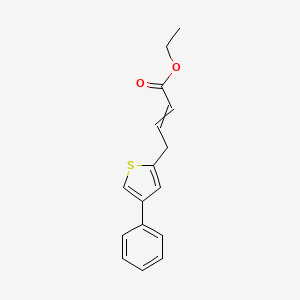
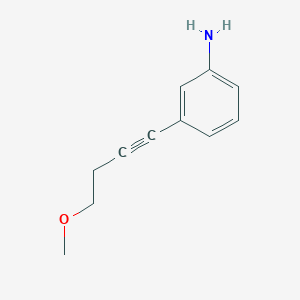
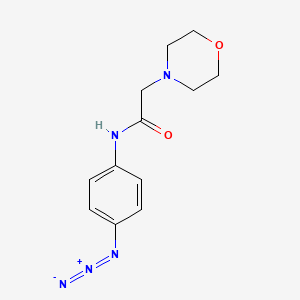
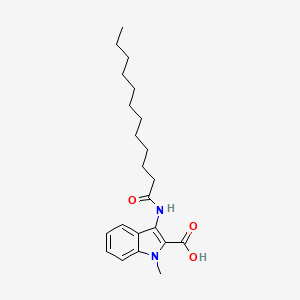
![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
